molecular formula C13H16N4O2 B7191887 N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide

N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7191887
M. Wt: 260.29 g/mol
InChI Key: NCYYHHNHVQXXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a methyl group, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8(2)17-10(6-7-14-17)13(19)16-12-11(18)5-4-9(3)15-12/h4-8,18H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYHHNHVQXXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)NC(=O)C2=CC=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3-hydroxy-6-methylpyridine, which is then reacted with appropriate reagents to introduce the pyrazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Shares the pyridine ring with hydroxy and methyl substitutions but lacks the pyrazole and carboxamide groups.

    3-Hydroxy-6-methyl-2-pyridinemethanol: Similar in having a hydroxy and methyl group on the pyridine ring but differs in the presence of a methanol group instead of the pyrazole and carboxamide groups.

Uniqueness

N-(3-hydroxy-6-methylpyridin-2-yl)-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.